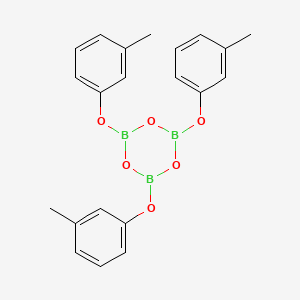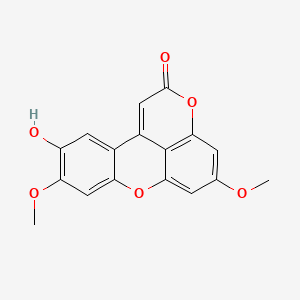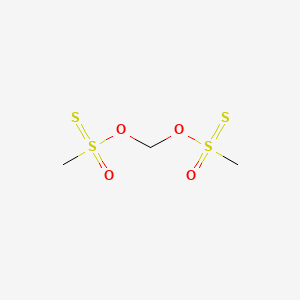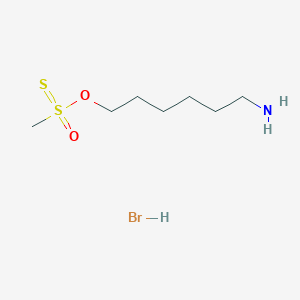![molecular formula C18H26ClNO5S B13358223 Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)
Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a complex organic compound that belongs to the class of sulfonyl piperidine carboxylates This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with an ethyl ester and a chlorinated propoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propoxyphenyl Intermediate: The synthesis begins with the chlorination of 4-methyl-2-propoxyphenol to form 5-chloro-4-methyl-2-propoxyphenol.
Sulfonylation: The chlorinated phenol is then reacted with a sulfonyl chloride reagent to introduce the sulfonyl group, forming 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl] intermediate.
Piperidine Carboxylation: The sulfonyl intermediate is then reacted with piperidine and ethyl chloroformate under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or ion channels.
類似化合物との比較
Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:
1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole: This compound shares the sulfonyl and chlorinated phenyl groups but differs in the heterocyclic ring structure.
5-Chloro-1-ethyl-2-methylimidazole: Similar in having a chlorinated phenyl group, but with a different core structure and functional groups.
特性
分子式 |
C18H26ClNO5S |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
ethyl 1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H26ClNO5S/c1-4-10-25-16-11-13(3)15(19)12-17(16)26(22,23)20-8-6-14(7-9-20)18(21)24-5-2/h11-12,14H,4-10H2,1-3H3 |
InChIキー |
ZMMXGUZADJLAFM-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


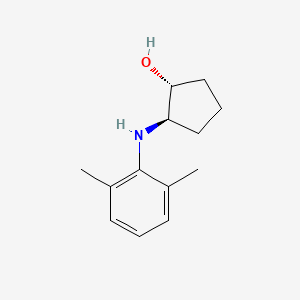
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358147.png)
![Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
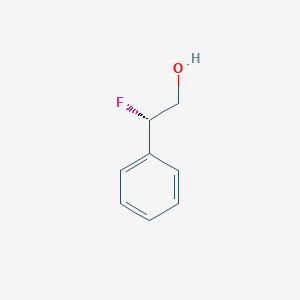
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)

![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
